{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride
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Overview
Description
{3-Azabicyclo[320]heptan-6-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride can be achieved through a multicomponent reaction. One common method involves the use of a chemoenzymatic approach, where racemic compounds are resolved by kinetic resolution with immobilized lipase B of Candida antarctica (Novozym 435) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological conditions.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and shares some structural similarities.
Uniqueness
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to selectively bind to dopamine receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H |
InChI Key |
IGLYYXORKQCAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1CO.Cl |
Origin of Product |
United States |
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